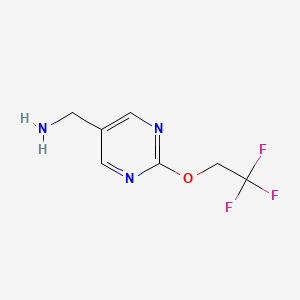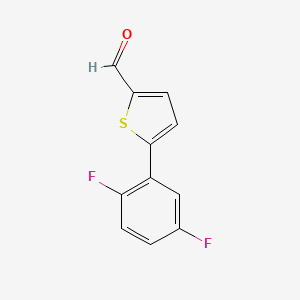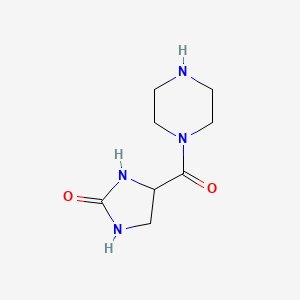![molecular formula C10H11BN4O2 B14864355 (2-[(Pyridin-4-ylmethyl)amino]pyrimidin-5-YL)boronic acid](/img/structure/B14864355.png)
(2-[(Pyridin-4-ylmethyl)amino]pyrimidin-5-YL)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-[(Pyridin-4-ylmethyl)amino]pyrimidin-5-YL)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-[(Pyridin-4-ylmethyl)amino]pyrimidin-5-YL)boronic acid typically involves the following steps:
Esterification: The process begins with the esterification of nicotinic acid to yield an ester intermediate.
Oxidation: The ester is then oxidized using 3-chloroperoxybenzoic acid to form a pyridine N-oxide.
Nucleophilic Substitution: The pyridine N-oxide undergoes nucleophilic substitution with trimethylsilyl cyanide to generate a cyano intermediate.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the above synthetic steps are optimized for yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2-[(Pyridin-4-ylmethyl)amino]pyrimidin-5-YL)boronic acid primarily undergoes:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as 3-chloroperoxybenzoic acid for oxidation reactions.
Nucleophiles: Trimethylsilyl cyanide for nucleophilic substitution.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Resulting from oxidation reactions.
Scientific Research Applications
(2-[(Pyridin-4-ylmethyl)amino]pyrimidin-5-YL)boronic acid has diverse applications in scientific research:
Mechanism of Action
The compound exerts its effects primarily through its role in Suzuki-Miyaura cross-coupling reactions. The mechanism involves:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the desired carbon-carbon bond.
Comparison with Similar Compounds
Similar Compounds
- 4-Pyridinylboronic acid
- Pyridine-2-boronic acid
- (2-Piperidin-1-ylpyrimidin-5-yl)boronic acid
- 2-Aminopyridine-4-boronic acid, pinacol ester
Uniqueness
(2-[(Pyridin-4-ylmethyl)amino]pyrimidin-5-YL)boronic acid is unique due to its dual functional groups, which allow for versatile reactivity in both pyridine and pyrimidine rings. This makes it particularly valuable in the synthesis of complex organic molecules and potential therapeutic agents.
Properties
Molecular Formula |
C10H11BN4O2 |
|---|---|
Molecular Weight |
230.03 g/mol |
IUPAC Name |
[2-(pyridin-4-ylmethylamino)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C10H11BN4O2/c16-11(17)9-6-14-10(15-7-9)13-5-8-1-3-12-4-2-8/h1-4,6-7,16-17H,5H2,(H,13,14,15) |
InChI Key |
XLJXOCVTENXOTH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1)NCC2=CC=NC=C2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14864280.png)

![5,6'-Dichloro-[2,3']bipyridine](/img/structure/B14864285.png)

![9-Hydroxy-6-azaspiro[4.5]decan-7-one](/img/structure/B14864324.png)




![O8-tert-butyl O2-ethyl endo-4-oxo-3,8-diazabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B14864351.png)



